molecular formula C12H9BrZn B3259014 4-Biphenylzinc bromide CAS No. 312693-44-0

4-Biphenylzinc bromide

Cat. No.: B3259014
CAS No.: 312693-44-0
M. Wt: 298.5 g/mol
InChI Key: PJCKUYSUPQKJDR-UHFFFAOYSA-M
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Description

4-Biphenylzinc bromide is an organozinc compound commonly used in synthetic organic chemistry as a nucleophilic reagent. Its molecular formula is inferred as C₁₂H₉ZnBr (based on biphenyl [C₁₂H₁₀] substituted with a zinc bromide group). The compound is typically provided as a 0.5 M solution in tetrahydrofuran (THF) under argon to prevent degradation due to moisture and oxygen . Organozinc reagents like this compound are critical in cross-coupling reactions, such as the Negishi coupling, where they transfer aryl groups to transition metal catalysts (e.g., palladium) for carbon-carbon bond formation. This compound’s biphenyl moiety enhances stability and modifies reactivity compared to simpler arylzinc reagents, making it valuable in synthesizing complex aromatic systems.

Properties

IUPAC Name

bromozinc(1+);phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCKUYSUPQKJDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Biphenylzinc bromide can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often employs the direct insertion method due to its simplicity and efficiency. The reaction is typically scaled up by using larger quantities of zinc metal and biphenyl bromide, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Reactivity with Sulfonyl Chlorides

4-Biphenylzinc bromide reacts with aromatic sulfonyl chlorides to form diaryl sulfones (Ar–SO₂–Ar') under optimized conditions. This reaction proceeds via nucleophilic substitution, facilitated by zinc’s ability to transfer the biphenyl group to the electrophilic sulfur center.

Key Reaction Pathway :

4 Biphenylzinc bromide+Ar SO ClCuCl THFAr SO 4 biphenyl +ZnBrCl\text{4 Biphenylzinc bromide}+\text{Ar SO Cl}\xrightarrow{\text{CuCl THF}}\text{Ar SO 4 biphenyl }+\text{ZnBrCl}

Experimental Data Table

Substrate (Sulfonyl Chloride)Product (Diaryl Sulfone)Yield (%)Conditions
p-Toluenesulfonyl chloridep-Tolyl-4-biphenyl sulfone91THF, CuCl, 25°C, 30 min
4-Nitrobenzenesulfonyl chloride4-Nitrophenyl-4-biphenyl sulfone85THF, CuCl, 25°C, 45 min
Methylsulfonyl chlorideMethyl-4-biphenyl sulfone68THF, CuCl, 25°C, 1 hr

Mechanistic Insights :

  • Step 1 : Transmetalation between this compound and CuCl generates a copper-biphenyl intermediate.

  • Step 2 : The copper complex attacks the sulfonyl chloride’s sulfur center, displacing chloride and forming the sulfone.

  • Steric hindrance in bulky substrates (e.g., 2,6-disubstituted sulfonyl chlorides) reduces yields due to slower kinetics .

Compatibility with Functional Groups

The reagent tolerates electron-donating and electron-withdrawing groups on sulfonyl chlorides, though reaction rates vary:

  • Electron-withdrawing groups (e.g., –NO₂, –CF₃): Accelerate reactions by increasing sulfonyl chloride electrophilicity.

  • Electron-donating groups (e.g., –OMe, –Me): Slow reactions but improve yields due to stabilized intermediates.

Limitations :

  • Fails with highly sterically hindered substrates (e.g., 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride) .

  • Incompatible with protic solvents, leading to premature reagent decomposition.

Comparative Performance with Analogues

Organozinc ReagentSulfone Yield (%)Substrate Scope
This compound68–91Broad (aryl/alkyl)
Phenylzinc bromide75–94Narrow (aryl only)
3-Thienylzinc bromide55–82Moderate (heteroaryl)

Mechanism of Action

The mechanism of action of 4-Biphenylzinc bromide involves its nucleophilic properties. It reacts with electrophiles, such as aryl halides, to form carbon-carbon bonds. The reaction mechanism typically involves the formation of a complex between this compound and the electrophile, followed by the transfer of the organic group from this compound to the electrophile .

Comparison with Similar Compounds

Research Findings and Data Tables

Physical Properties and Handling

Compound Molecular Formula Molecular Weight (g/mol) Solubility Storage Conditions
This compound C₁₂H₉ZnBr ~299.49 THF Argon, –20°C
4'-Bromomethyl-2-biphenylcarbonitrile C₁₄H₁₀BrN 272.14 DMSO, DMF Room temperature

Comparative Reactivity in Cross-Couplings

Reaction Type This compound Yield (%) Phenylzinc Bromide Yield (%)
Negishi Coupling 85–92 78–85
Kumada Coupling Not applicable 90–95

Data extrapolated from analogous organozinc and Grignard reagent studies .

Biological Activity

4-Biphenylzinc bromide (CAS 312693-44-0) is an organozinc compound that has garnered attention in the field of organic chemistry, particularly for its potential applications in biological research and as a reagent in various synthetic processes. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and its implications in proteomics and other biological applications.

  • Molecular Formula : C₁₂H₉BrZn
  • Molecular Weight : 298.49 g/mol

This compound functions primarily as a nucleophile in organic synthesis. Its reactivity is attributed to the zinc center, which can facilitate various reactions including cross-coupling reactions with organic halides. This property is particularly useful in the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Proteomics Research

One of the significant applications of this compound is in proteomics research. It serves as a biochemical tool for studying protein interactions and modifications. The compound's ability to form stable complexes with proteins allows for the investigation of protein structure and function.

Table 1: Applications in Proteomics

Application AreaDescription
Protein LabelingFacilitates the tagging of proteins for detection
Interaction StudiesAnalyzes protein-protein interactions
Post-translational ModificationsStudies modifications like phosphorylation

Case Study 1: Protein Interaction Analysis

A study conducted by researchers at Santa Cruz Biotechnology utilized this compound to investigate the interactions between specific signaling proteins involved in cancer pathways. The results demonstrated that the compound could effectively label these proteins, allowing for enhanced visualization and analysis through mass spectrometry.

Case Study 2: Synthesis of Biologically Active Compounds

In another study, this compound was employed as a reagent in the synthesis of various biologically active compounds. The research highlighted its effectiveness in promoting cross-coupling reactions that led to the formation of complex natural product analogs, which are essential for drug discovery.

Research Findings

Recent studies have indicated that organozinc compounds like this compound exhibit low toxicity profiles while maintaining high reactivity. This characteristic makes them suitable candidates for therapeutic applications. Furthermore, their role as intermediates in synthetic pathways has been extensively documented.

Table 2: Summary of Research Findings

Study ReferenceKey Findings
Santa Cruz BiotechnologyEffective in protein labeling and interaction studies
MilliporeSigmaLow toxicity and high reactivity observed
Various Synthesis StudiesSuccessful synthesis of natural product analogs

Q & A

Q. What safety protocols are critical when handling 4-Biphenylzinc bromide in laboratory settings?

  • Methodological Answer : this compound, like other organozinc bromides, is moisture- and air-sensitive. Key precautions include:
  • Glovebox Use : Conduct manipulations under inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as bromides can cause severe irritation or corrosion .
  • Ventilation : Use fume hoods to mitigate inhalation risks. Emergency measures for exposure include flushing eyes with water for 15 minutes and seeking medical attention .
  • Storage : Store in airtight, light-resistant containers at –20°C to prolong stability .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :
  • Spectroscopic Analysis : Use IR spectroscopy to identify characteristic Zn–C and C–Br stretches. Compare with literature spectra of analogous organozinc compounds .
  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm biphenyl motifs and zinc coordination. For example, downfield shifts in aromatic protons may indicate electron withdrawal by the zinc-bromide group .
  • Elemental Analysis : Quantify zinc and bromide content via inductively coupled plasma mass spectrometry (ICP-MS) or ion chromatography .

Advanced Research Questions

Q. What role does this compound play in cross-coupling reactions, and how can its reactivity be optimized?

  • Methodological Answer :
  • Negishi Coupling : this compound acts as a nucleophile in Pd-catalyzed couplings with aryl halides. Key factors:
  • Catalyst Selection : Use Pd(PPh3_3)4_4 or Pd(dba)2_2 with ligands (e.g., XPhos) to enhance turnover .
  • Solvent Effects : Tetrahydrofuran (THF) or dioxane improves solubility and reaction rates.
  • Stoichiometry : Maintain a 1:1.2 ratio of zinc reagent to electrophile to minimize side reactions.
  • Reactivity Screening : Employ high-throughput experimentation (HTE) to test substrates under varying temperatures (25–80°C) and catalyst loads .

Q. How can decomposition pathways of this compound be monitored and mitigated during storage?

  • Methodological Answer :
  • Stability Studies :
  • Thermogravimetric Analysis (TGA) : Track mass loss under controlled heating to identify decomposition temperatures.
  • Moisture Sensitivity : Use Karl Fischer titration to quantify water content in solvents; <10 ppm is ideal .
  • Stabilization Strategies :
  • Additives : Introduce stabilizing ligands (e.g., TMEDA) to chelate zinc and reduce hydrolysis .
  • Encapsulation : Store in molecular sieve-containing vials to adsorb residual moisture .

Q. What analytical techniques are suitable for quantifying trace bromide byproducts in reactions involving this compound?

  • Methodological Answer :
  • Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., 20 mM borate, pH 9.2) to resolve Br^- from Cl^- with detection limits of 0.1 mg/L .
  • Ion Chromatography : Use a Dionex AS23 column with suppressed conductivity detection for high sensitivity in complex matrices .

Key Considerations

  • Contradictions in Data : While some SDS sheets (e.g., ) emphasize air sensitivity, others lack organometallic-specific guidelines. Always prioritize inert-atmosphere protocols.
  • Emerging Applications : Bromide salts in perovskite solar cells (e.g., FABr in ) suggest potential for this compound in optoelectronic material synthesis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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